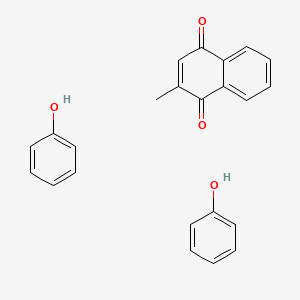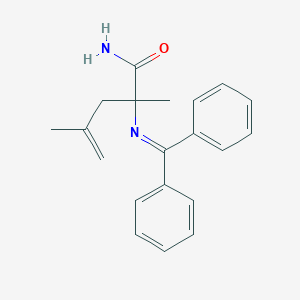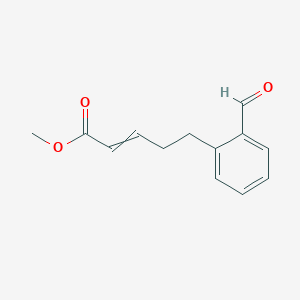![molecular formula C14H16N2O4S B14184536 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide CAS No. 863504-65-8](/img/structure/B14184536.png)
3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group, a methoxypropan-2-yl ether, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3-thiazol-2-amine to yield the benzamide.
Introduction of the Methoxypropan-2-yl Ether: The hydroxy group on the benzamide is then etherified using (2S)-1-methoxypropan-2-ol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: 3-Keto-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide.
Reduction: 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzylamine.
Substitution: 2-Bromo-3-hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide.
科学研究应用
3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Research: The compound is used in studies investigating the role of thiazole-containing molecules in biological systems, including their interactions with enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate biochemical pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
相似化合物的比较
Similar Compounds
3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a methoxypropan-2-yl ether makes it particularly interesting for medicinal chemistry applications.
属性
CAS 编号 |
863504-65-8 |
|---|---|
分子式 |
C14H16N2O4S |
分子量 |
308.35 g/mol |
IUPAC 名称 |
3-hydroxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N2O4S/c1-9(8-19-2)20-12-6-10(5-11(17)7-12)13(18)16-14-15-3-4-21-14/h3-7,9,17H,8H2,1-2H3,(H,15,16,18)/t9-/m0/s1 |
InChI 键 |
YLOAWHJBUZAACA-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](COC)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2 |
规范 SMILES |
CC(COC)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



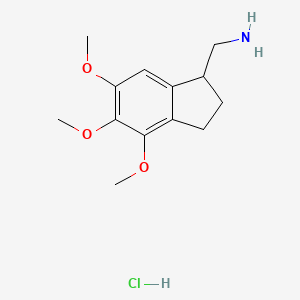

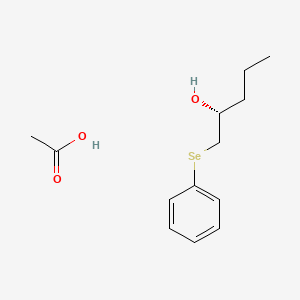
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)

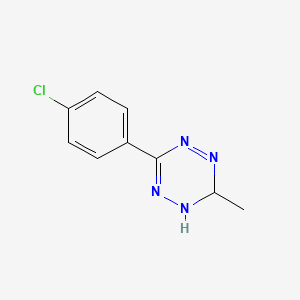
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)

